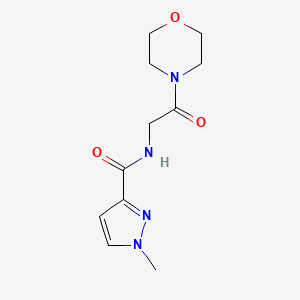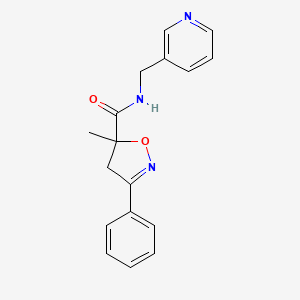![molecular formula C13H17N3OS B7644281 2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Methyl-TBAP and has been synthesized through various methods for its use in laboratory experiments.
作用機序
The mechanism of action of Methyl-TBAP involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. Methyl-TBAP has been found to protect cells from oxidative stress-induced apoptosis and promote cell survival.
Biochemical and Physiological Effects:
Methyl-TBAP has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells and tissues. Methyl-TBAP also protects cells from DNA damage and promotes DNA repair. It has been shown to enhance cellular energy metabolism and improve mitochondrial function, which is essential for cell survival.
実験室実験の利点と制限
The advantages of using Methyl-TBAP in laboratory experiments include its ability to scavenge free radicals and inhibit the production of ROS. It also has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using Methyl-TBAP include its potential toxicity at high concentrations and its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on Methyl-TBAP. One potential direction is to study its effects on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for cardiovascular diseases, including heart failure and atherosclerosis. Additionally, the development of novel formulations and delivery systems for Methyl-TBAP could enhance its bioavailability and therapeutic efficacy.
合成法
The synthesis of Methyl-TBAP involves the reaction of 2-(methylamino)ethanol with 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-4-amine. This reaction is carried out in the presence of a suitable base and solvent to obtain the desired product. The purity of Methyl-TBAP is ensured by using chromatographic techniques.
科学的研究の応用
Methyl-TBAP has been extensively used in scientific research for its potential therapeutic applications. It has been studied for its effects on various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Methyl-TBAP has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
2-[methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-16(6-7-17)12-11-9-4-2-3-5-10(9)18-13(11)15-8-14-12/h8,17H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVAUZONIMECCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C2C3=C(CCCC3)SC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)

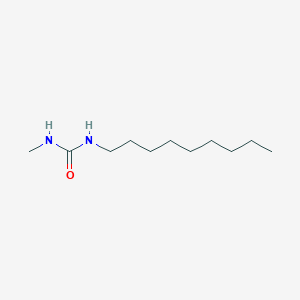
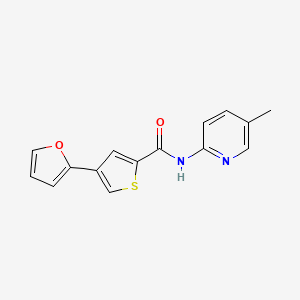
![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
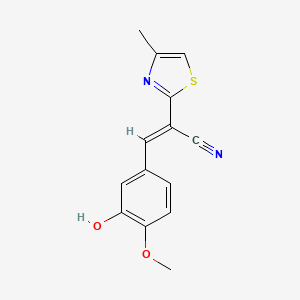
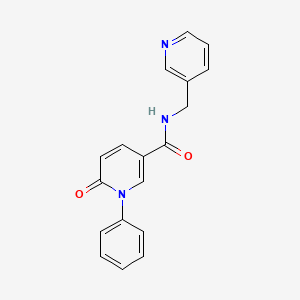
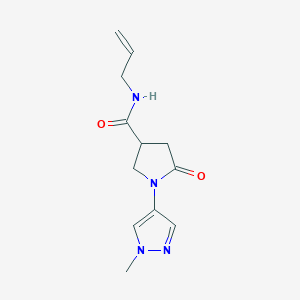
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)

